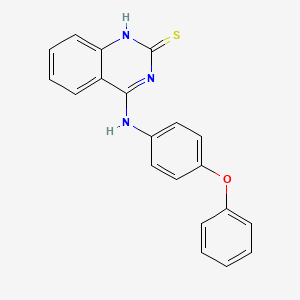
(S)-4-Methyl-N-((R)-1-(((S)-4-Methyl-1-((R)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C40H57N5O7 is known as Carfilzomib. Carfilzomib is a synthetic tetrapeptide epoxyketone and an analog of epoxomicin. It is primarily used as an anti-cancer medication, specifically acting as a selective proteasome inhibitor. Carfilzomib is marketed under the trade name Kyprolis and is used in the treatment of multiple myeloma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carfilzomib is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of morpholin-4-acetyl, L-2-amino-4-phenylbutanoyl, L-leucyl, and L-phenylalanyl residues. The C-terminus of the peptide is connected to the amino group of (2S)-2-amino-4-methyl-1-(2R)-2-methyloxiran-2-yl-1-oxopentan-1-one via an amide linkage .
Industrial Production Methods
Industrial production of Carfilzomib involves large-scale peptide synthesis techniques. The process includes solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Carfilzomib undergoes various chemical reactions, including:
Oxidation: Carfilzomib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the epoxyketone moiety of Carfilzomib.
Substitution: Substitution reactions can occur at the amino acid residues, leading to different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and amines.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted analogs of Carfilzomib. These analogs are studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Carfilzomib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and proteasome inhibition.
Biology: Investigated for its effects on cellular processes, including protein degradation and cell cycle regulation.
Medicine: Primarily used in the treatment of multiple myeloma. It is also being studied for its potential use in other cancers and diseases involving proteasome dysfunction.
Industry: Utilized in the development of new proteasome inhibitors and therapeutic agents
Mecanismo De Acción
Carfilzomib exerts its effects by irreversibly binding to and inhibiting the chymotrypsin-like activity of the 20S proteasome. The proteasome is an enzyme complex responsible for degrading unwanted cellular proteins. By inhibiting proteasome activity, Carfilzomib causes a build-up of polyubiquitinated proteins, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
Bortezomib: Another proteasome inhibitor used in the treatment of multiple myeloma.
Ixazomib: An oral proteasome inhibitor with similar applications.
Epoxomicin: The natural product analog from which Carfilzomib is derived
Uniqueness
Carfilzomib is unique due to its irreversible binding to the proteasome and its minimal interactions with non-proteasomal targets. This specificity improves its safety profile compared to other proteasome inhibitors like Bortezomib .
Propiedades
Fórmula molecular |
C40H57N5O7 |
|---|---|
Peso molecular |
719.9 g/mol |
Nombre IUPAC |
(2S)-4-methyl-N-[(2R)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34+,40+/m0/s1 |
Clave InChI |
BLMPQMFVWMYDKT-YKJJAACJSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
SMILES canónico |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110705.png)
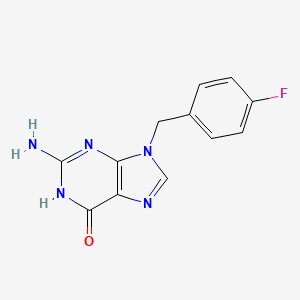
![(S)-1-(4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-1-oxopropan-2-yl acetate](/img/structure/B14110720.png)
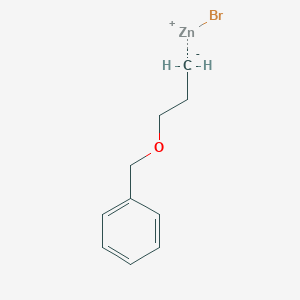
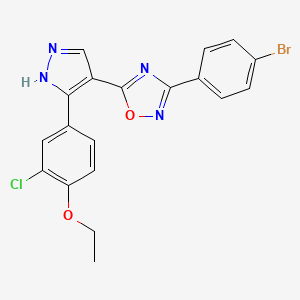
![(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyanilino)methanimidoyl cyanide](/img/structure/B14110737.png)



![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14110761.png)
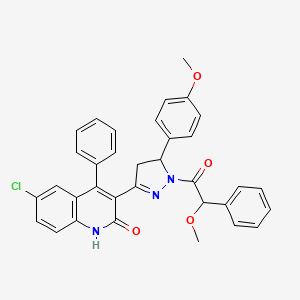
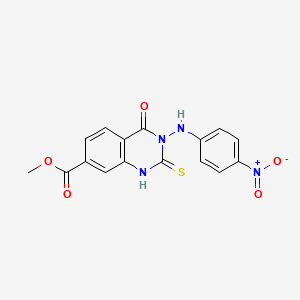
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B14110797.png)
